molecular formula C7H10ClNS B13196482 5-(3-Chloro-2-methylpropyl)-1,3-thiazole

5-(3-Chloro-2-methylpropyl)-1,3-thiazole

Cat. No.: B13196482
M. Wt: 175.68 g/mol
InChI Key: CFQOUWZVXCKWPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Chloro-2-methylpropyl)-1,3-thiazole: is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3-chloro-2-methylpropyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chloro-2-methylpropyl)-1,3-thiazole typically involves the reaction of 3-chloro-2-methylpropylamine with a thioamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The general reaction scheme is as follows:

  • Starting Materials:

    • 3-chloro-2-methylpropylamine
    • Thioamide
  • Reaction Conditions:

    • Acidic medium (e.g., hydrochloric acid)
    • Elevated temperature (e.g., 80-100°C)

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Chloro-2-methylpropyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.

    Substitution: The chlorine atom in the 3-chloro-2-methylpropyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Azides, thiols, and ethers.

Scientific Research Applications

Chemistry: 5-(3-Chloro-2-methylpropyl)-1,3-thiazole is used as a building block in organic synthesis. It can be incorporated into more complex molecules for the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the treatment of infectious diseases and cancer. Its ability to interact with biological targets such as enzymes and receptors is of significant interest.

Industry: In the industrial sector, this compound is used in the formulation of agrochemicals, such as pesticides and herbicides. It may also be used in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-2-methylpropyl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects. The molecular targets and pathways involved are typically identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

    5-(3-Bromo-2-methylpropyl)-1,3-thiazole: Similar structure with a bromine atom instead of chlorine.

    5-(3-Chloro-2-methylpropyl)-1,3-oxazole: Similar structure with an oxygen atom replacing the sulfur atom in the thiazole ring.

    5-(3-Chloro-2-methylpropyl)-1,3-imidazole: Similar structure with two nitrogen atoms in the ring instead of sulfur and nitrogen.

Uniqueness: 5-(3-Chloro-2-methylpropyl)-1,3-thiazole is unique due to the presence of both sulfur and nitrogen in the ring, which can impart distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H10ClNS

Molecular Weight

175.68 g/mol

IUPAC Name

5-(3-chloro-2-methylpropyl)-1,3-thiazole

InChI

InChI=1S/C7H10ClNS/c1-6(3-8)2-7-4-9-5-10-7/h4-6H,2-3H2,1H3

InChI Key

CFQOUWZVXCKWPY-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CN=CS1)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.